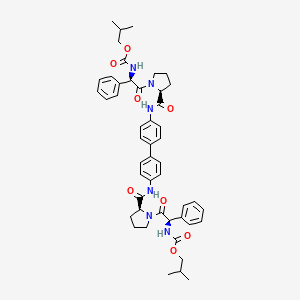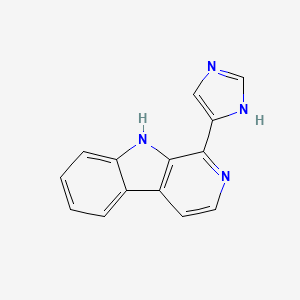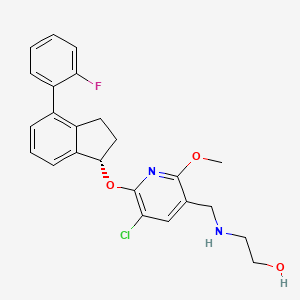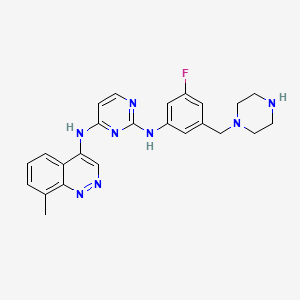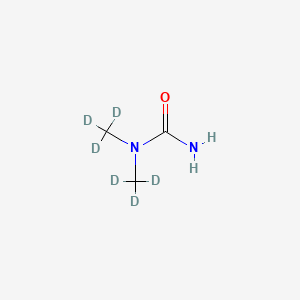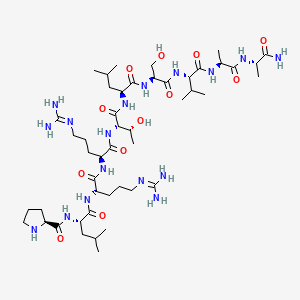![molecular formula C28H44CuN12O8-2 B12395684 copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide is a complex organic compound that contains copper and multiple amino acid residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of peptide bonds and the incorporation of copper ions. The general synthetic route includes:
Peptide Synthesis: The amino acid residues are sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Copper Incorporation: Copper ions are introduced into the peptide chain through complexation reactions, typically involving copper salts like copper sulfate or copper chloride.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis reactors and automated systems for copper incorporation. The use of continuous flow reactors could enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, potentially altering the oxidation state of the metal.
Substitution: The amino acid residues can undergo substitution reactions, particularly at the amino and carboxyl groups.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions.
Complexation: Ligands like ethylenediaminetetraacetic acid (EDTA) can be used to form complexes with the compound.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes, while substitution reactions could result in modified peptides.
科学研究应用
Chemistry
In chemistry, this compound can be used as a catalyst for various organic reactions due to the presence of the copper center. It can also serve as a model compound for studying metal-peptide interactions.
Biology
In biological research, this compound can be used to study the role of copper in enzymatic reactions and protein folding. It may also be used in the development of copper-based drugs.
Medicine
In medicine, this compound has potential applications in the development of therapeutic agents, particularly for diseases related to copper metabolism. It may also be used in diagnostic imaging due to its metal content.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
作用机制
The mechanism of action of this compound involves the interaction of the copper center with various molecular targets. The copper ion can participate in redox reactions, altering the oxidation state of the target molecules. The peptide chain can also interact with proteins and enzymes, potentially modulating their activity.
相似化合物的比较
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains amino and ether functionalities, making it somewhat similar in terms of chemical reactivity.
Ethyl 3-(furan-2-yl)propionate: This compound contains a furan ring and ester functionality, which can undergo similar types of chemical reactions.
Uniqueness
The uniqueness of copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide lies in its complex structure, which combines multiple amino acid residues with a copper center. This unique combination allows it to participate in a wide range of chemical and biological processes, making it a valuable compound for research and industrial applications.
属性
分子式 |
C28H44CuN12O8-2 |
|---|---|
分子量 |
740.3 g/mol |
IUPAC 名称 |
copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide |
InChI |
InChI=1S/C14H24N6O4.C14H23N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q;-1;+2/p-3 |
InChI 键 |
DIKUDQYQSJDKHU-UHFFFAOYSA-K |
规范 SMILES |
C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)O)[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)

![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)



